molecular formula C14H8ClF3O2 B13952831 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid CAS No. 505082-84-8

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid

Cat. No.: B13952831
CAS No.: 505082-84-8
M. Wt: 300.66 g/mol
InChI Key: OPTVEOGEPSMNOQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro and trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications.

Properties

CAS No.

505082-84-8

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)

InChI Key

OPTVEOGEPSMNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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